(2S)-2-amino-3-thiophen-2-ylpropan-1-ol
CAS No.:
Cat. No.: VC15772784
Molecular Formula: C7H11NOS
Molecular Weight: 157.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11NOS |
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Molecular Weight | 157.24 g/mol |
IUPAC Name | (2S)-2-amino-3-thiophen-2-ylpropan-1-ol |
Standard InChI | InChI=1S/C7H11NOS/c8-6(5-9)4-7-2-1-3-10-7/h1-3,6,9H,4-5,8H2/t6-/m0/s1 |
Standard InChI Key | LKMKVVNGSUXRQB-LURJTMIESA-N |
Isomeric SMILES | C1=CSC(=C1)C[C@@H](CO)N |
Canonical SMILES | C1=CSC(=C1)CC(CO)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure consists of a propan-1-ol backbone with an amino group at the C2 position and a thiophen-2-yl substituent at C3 (Figure 1). The (2S) configuration confers chirality, critical for interactions with biological targets. Key structural identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | (2S)-2-amino-3-thiophen-2-ylpropan-1-ol | |
CAS Number (Free Base) | 887405-42-7 | |
CAS Number (Hydrochloride) | 1380006-36-9 | |
Molecular Formula | ||
SMILES | ||
InChI Key | LKMKVVNGSUXRQB-UHFFFAOYSA-N |
The thiophene ring’s electron-rich nature influences the compound’s reactivity, enabling participation in π-π stacking and coordination chemistry. X-ray crystallography data, though unavailable in public sources, predict a gauche conformation between the hydroxyl and amino groups due to intramolecular hydrogen bonding .
Synthesis and Chemical Reactivity
Synthetic Routes
Industrial and academic syntheses typically employ reductive amination strategies. A representative pathway involves:
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Substrate Preparation: Condensation of 2-thiophenecarboxaldehyde with nitromethane to form β-nitro alcohol intermediates.
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Reduction: Catalytic hydrogenation (e.g., ) or borohydride-mediated reduction to yield the amino alcohol.
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Resolution: Chiral chromatography or enzymatic methods to isolate the (2S)-enantiomer.
Critical reaction parameters include:
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Temperature: 25–60°C
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Solvent: Methanol or ethanol for optimal solubility
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Catalyst: Palladium on carbon (5–10 wt%) for nitro group reduction
Yield data remain proprietary, but analogous syntheses of thiophene-containing amino alcohols report 45–65% efficiency after resolution.
Physicochemical Properties
Spectroscopic Data
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IR: 3350 cm⁻¹, 3200 cm⁻¹, 680 cm⁻¹.
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¹H NMR (D₂O, 400 MHz): δ 7.20 (dd, , Th-H), 3.70 (m, CH₂OH), 3.10 (m, CHNH₂).
Biological Activities and Applications
Pharmacokinetic Profiling
In silico ADMET predictions highlight:
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Gastrointestinal Absorption: 92% (high permeability).
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Blood-Brain Barrier Penetration: Moderate (logBB = 0.3).
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CYP450 Inhibition: Low risk (CYP2D6 IC₅₀ > 10 μM).
Mechanistic Insights
The compound modulates neurotransmitter systems through:
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Dopamine Receptor Interaction: Docking studies suggest affinity for D₂-like receptors (ΔG = −8.2 kcal/mol).
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MAO-B Inhibition: Potential antidepressant activity (Ki ≈ 150 nM in preliminary assays).
Antimicrobial Synergy
When conjugated to tripeptides, it enhances methicillin’s efficacy against MRSA (MIC reduced from 128 μg/mL to 8 μg/mL) .
Comparative Analysis with Structural Analogues
The 2-thiophene isomer exhibits superior CNS activity compared to phenyl analogues, likely due to enhanced π-electron interactions .
Future Directions
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Stereoselective Synthesis: Develop enzymatic resolutions to achieve >99% ee.
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Neuropharmacology: In vivo studies on dopamine modulation in Parkinson’s disease models.
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Materials Science: Explore chiral MOFs for asymmetric catalysis.
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